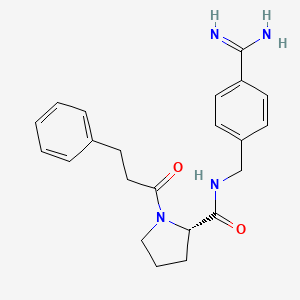
(1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid) is an organic compound belonging to the class of bisphosphonates. These compounds are characterized by the presence of two phosphonate groups linked through a carbon atom. Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in the treatment of various bone-related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid) typically involves the reaction of nonane derivatives with phosphonic acid reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the bisphosphonate structure. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of (1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid) involves large-scale chemical reactors where the reactants are combined and subjected to optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
Scientific Research Applications
(1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in inhibiting enzymes involved in bone resorption.
Medicine: Investigated for its therapeutic potential in treating bone-related disorders such as osteoporosis and Paget’s disease.
Mechanism of Action
The mechanism of action of (1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid) involves its interaction with specific molecular targets, such as enzymes involved in bone resorption. The compound binds to these enzymes, inhibiting their activity and preventing the breakdown of bone tissue. This action helps in maintaining bone density and strength .
Comparison with Similar Compounds
Similar Compounds
Etidronic Acid: Another bisphosphonate with similar bone resorption inhibition properties.
Alendronic Acid: Known for its use in treating osteoporosis.
Risedronic Acid: Used in the treatment of various bone disorders.
Uniqueness
Its ability to undergo various chemical reactions and its effectiveness in inhibiting bone resorption make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H22O7P2 |
|---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
(1-hydroxy-1-phosphonononyl)phosphonic acid |
InChI |
InChI=1S/C9H22O7P2/c1-2-3-4-5-6-7-8-9(10,17(11,12)13)18(14,15)16/h10H,2-8H2,1H3,(H2,11,12,13)(H2,14,15,16) |
InChI Key |
COHUUYPEYRMWTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B10758543.png)
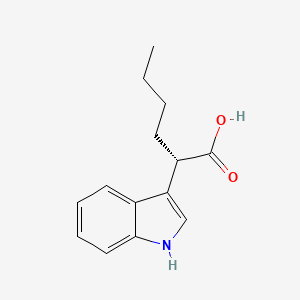
![2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide](/img/structure/B10758557.png)
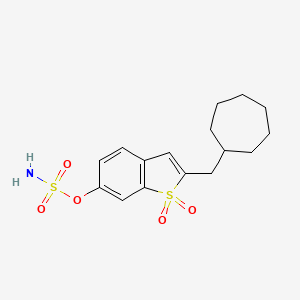
![3-[3-(3-methyl-6-{[(1S)-1-phenylethyl]amino}-1H-pyrazolo[4,3-c]pyridin-1-yl)phenyl]propanamide](/img/structure/B10758585.png)
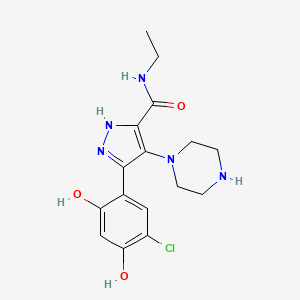
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]acetamide](/img/structure/B10758595.png)
![(3r)-3-Ethyl-N-[(4-Methylphenyl)sulfonyl]-L-Aspartic Acid](/img/structure/B10758600.png)
![4-(6-Hydroxy-benzo[D]isoxazol-3-YL)benzene-1,3-diol](/img/structure/B10758607.png)
![N-(Trans-4-{(1s,2s)-2-Amino-3-[(3s)-3-Fluoropyrrolidin-1-Yl]-1-Methyl-3-Oxopropyl}cyclohexyl)-N-Methylacetamide](/img/structure/B10758618.png)
![N-(Tert-Butyl)-4-[5-(Pyridin-2-Ylamino)quinolin-3-Yl]benzenesulfonamide](/img/structure/B10758620.png)
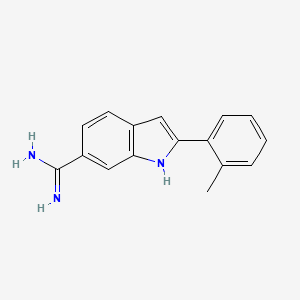
![(2S)-2-{[Hydroxy(4-iodobenzyl)phosphoryl]methyl}pentanedioic acid](/img/structure/B10758642.png)
